(E)-octadec-2-enoic acid
Overview
Description
Octadec-2-enoic acid is an octadecenoic acid with the double bond at position 2. It is an octadecenoic acid and an alpha,beta-unsaturated monocarboxylic acid. It derives from a hydride of an octadec-2-ene.
Scientific Research Applications
Phytochemical Analysis and Therapeutic Applications
GC-MS Analysis of Phytochemical Constituents in Methanol Extract of Wood Bark from Durio Zibethinus Murr This study analyzed the phytochemicals in the wood bark of Durio zibethinus using GC-MS, revealing the presence of compounds including (Z)-9-Octadecenoic acid (Oleic Acid), which supports the plant's therapeutic properties and medicinal value in industries (Adegoke, Jerry, & Ademola, 2019).
Antitumor and Cytotoxic Activities
Cytotoxic Activity of an Octadecenoic Acid Extract from Euphorbia kansui on Human Tumor Cell Strains An octadecenoic acid extract from Euphorbia kansui, containing oleic and linoleic acids, demonstrated significant cytotoxic and antitumor activity on various human tumor cell strains. The study encourages further evaluation of octadecenoic acids in cancer treatment (Yu et al., 2008).
Fatty Acid Analysis and Separation Techniques
Two Methods for the Separation of Monounsaturated Octadecenoic Acid Isomers This research compared two methods, GCxGC and silver ion high-performance liquid chromatography, for separating octadecenoic fatty acid isomers. The study provided insights into the complex mixtures of cis and trans octadecenoic (18:1) fatty acid isomers, aiding in the analysis of these acids in different sources like milk and beef fat (Villegas, Zhao, & Curtis, 2010).
Bioactivity and Potential Health Applications
Bioactivity-based Analysis and Chemical Characterization of Cytotoxic Compounds from a Poisonous Mushroom, Amanita spissacea, in Human Lung Cancer Cells in vitro This study isolated compounds from Amanita spissacea, including octadecenoic acid derivatives, which showed potent cytotoxic activity in human lung cancer cell lines. The compounds induced apoptosis associated with caspase-3 activation, indicating potential for novel anticancer drug discovery (So et al., 2019).
Industrial Applications
Synthesis of 9-Octadecenoic Acid Grafted Graphene Modified with Polystyrene for Efficient Light Oil Removal from Water This research synthesized a hydrophobic material based on 9-octadecenoic acid grafted graphene (POG) for oil/water separation. The material demonstrated high oil uptake efficacy and maintained consistent adsorption rates over several cycles, suggesting its potential for oil spill cleanup or removing oil contaminants from water (Alghunaimi et al., 2019).
Properties
CAS No. |
27251-59-8 |
---|---|
Molecular Formula |
C18H34O2 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(E)-octadec-2-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/b17-16+ |
InChI Key |
LKOVPWSSZFDYPG-WUKNDPDISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC=CC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)O |
26764-26-1 | |
Synonyms |
5-octadecenoic acid octadecenoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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